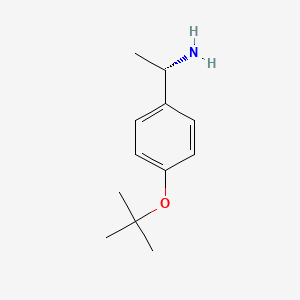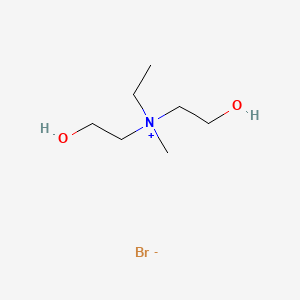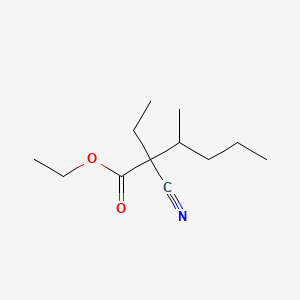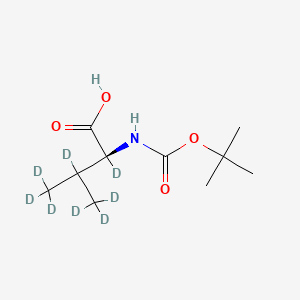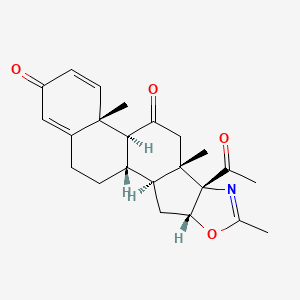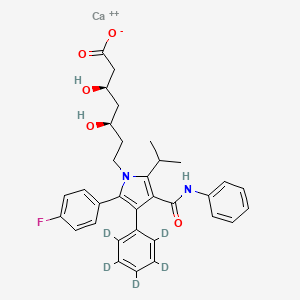
di(Atorvastatin-d5) CalciuM Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di(Atorvastatin-d5) Calcium Salt: is a deuterium-labeled version of the active metabolite of atorvastatin. It is extensively utilized in analytical research, particularly in mass spectrometry studies, as an internal standard due to its deuterium labeling, which allows for precise tracking and quantification . Atorvastatin itself is a lipid-lowering drug included in the statin class of medications, primarily used to inhibit the endogenous production of cholesterol in the liver .
作用機序
Target of Action
The primary target of di(Atorvastatin-d5) Calcium Salt, also known as Atorvastatin-d5 Calcium Salt, is HMG-CoA reductase . This enzyme is the rate-limiting step in the mevalonate pathway of cholesterol synthesis . By inhibiting this enzyme, Atorvastatin-d5 effectively reduces the production of cholesterol in the body .
Mode of Action
Atorvastatin-d5 acts as a competitive inhibitor of HMG-CoA reductase . It binds to the enzyme and prevents it from catalyzing the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol synthesis . This results in a decrease in cholesterol levels, particularly low-density lipoprotein (LDL), sometimes referred to as "bad cholesterol" .
Biochemical Pathways
The inhibition of HMG-CoA reductase by Atorvastatin-d5 affects the mevalonate pathway, leading to a reduction in the synthesis of several compounds involved in lipid metabolism and transport, including cholesterol, LDL, and very-low-density lipoprotein (VLDL) . This ultimately leads to a decrease in the overall cholesterol levels in the body .
Pharmacokinetics
It is known that the bioavailability of atorvastatin, the non-deuterated form, is weak and variable
Result of Action
The primary result of Atorvastatin-d5’s action is a significant reduction in cholesterol levels, particularly LDL . This reduction in cholesterol levels is associated with a decreased risk of cardiovascular disease, including myocardial infarction and stroke .
Action Environment
Additionally, genetic factors may also play a role in an individual’s response to the drug .
生化学分析
Biochemical Properties
Atorvastatin-d5 Calcium Salt interacts with the enzyme HMG-CoA reductase, inhibiting its activity . This interaction plays a crucial role in the biochemical reactions related to cholesterol synthesis. By inhibiting HMG-CoA reductase, Atorvastatin-d5 Calcium Salt reduces the production of mevalonate, a key intermediate in the synthesis of cholesterol .
Cellular Effects
Atorvastatin-d5 Calcium Salt has significant effects on various types of cells and cellular processes. It influences cell function by altering cholesterol synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the proliferation and induce apoptosis in cancer cells .
Molecular Mechanism
The molecular mechanism of action of Atorvastatin-d5 Calcium Salt involves binding to and inhibiting the enzyme HMG-CoA reductase . This inhibition disrupts the mevalonate pathway, leading to a decrease in cholesterol synthesis. The reduction in cholesterol levels can lead to changes in gene expression and alterations in various cellular processes .
Metabolic Pathways
Atorvastatin-d5 Calcium Salt is involved in the cholesterol synthesis pathway, specifically the mevalonate pathway . It interacts with the enzyme HMG-CoA reductase, which is a key enzyme in this pathway .
Subcellular Localization
Given its role in inhibiting HMG-CoA reductase, an enzyme located in the cytosol and anchored to the endoplasmic reticulum, it is likely that Atorvastatin-d5 Calcium Salt also localizes to these areas within the cell .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of di(Atorvastatin-d5) Calcium Salt involves the deuterium labeling of atorvastatin. The process typically includes the following steps:
Paal-Knorr Synthesis: This method involves the condensation of a 1,4-diketone with a fully protected side chain amine.
Ketal Deprotection: The pure product of the ketal deprotection step is isolated as a crystalline solid.
Ester Hydrolysis and Counter-Ion Exchange: A convenient ethyl acetate extraction procedure is used to isolate the pure atorvastatin calcium.
Industrial Production Methods: The industrial production of atorvastatin calcium salt on a multi-kilogram scale involves several key improvements to ensure high yield and purity:
Isolation of Pure Product: The pure product of the ketal deprotection step is isolated as a crystalline solid.
Ethyl Acetate Extraction: This procedure is used to isolate the pure atorvastatin calcium at the ester hydrolysis and counter-ion exchange step.
化学反応の分析
Types of Reactions: Di(Atorvastatin-d5) Calcium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, reduction may produce alcohols, and substitution may produce halogenated compounds.
科学的研究の応用
Di(Atorvastatin-d5) Calcium Salt has a wide range of scientific research applications, including:
Chemistry: It is used as an internal standard in mass spectrometry studies for precise tracking and quantification.
Medicine: It is used in research related to lipid-lowering drugs and their effects on cholesterol levels.
Industry: It is utilized in the development of pharmaceutical formulations and the study of drug interactions.
類似化合物との比較
Atorvastatin Calcium: The non-deuterated version of di(Atorvastatin-d5) Calcium Salt, used as a lipid-lowering drug.
Lovastatin: Another statin used to lower cholesterol levels.
Pravastatin: A statin with similar lipid-lowering effects.
Rosuvastatin: A statin known for its high potency in lowering cholesterol levels.
Fluvastatin: A statin used for the treatment of hypercholesterolemia.
Simvastatin: A widely used statin for lowering cholesterol levels.
Uniqueness: this compound is unique due to its deuterium labeling, which allows for precise tracking and quantification in analytical research . This makes it particularly valuable in mass spectrometry studies and other analytical techniques where accurate measurement is crucial.
特性
IUPAC Name |
calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-(2,3,4,5,6-pentadeuteriophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35FN2O5.Ca/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+2/p-1/t26-,27-;/m1./s1/i3D,5D,6D,9D,10D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJKAHNDTTZSNX-ADFDHUHVSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3)C(C)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)[2H])[2H].[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34CaFN2O5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B586218.png)
![Acetamide,N-[2-(1-hydroxy-2-propynyl)phenyl]-](/img/structure/B586221.png)

![N-(Acetyl-d3)-S-[4-(2-pyridinyl)benzyl]-L-cysteine](/img/structure/B586225.png)

![3-Oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B586231.png)

